钝叶香豆素

描述

科学研究应用

Obtusastyrene has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of various phenolic compounds.

Biology: Studied for its antimicrobial properties against gram-positive bacteria, yeasts, and molds.

Medicine: Potential use as an antimicrobial agent in pharmaceutical formulations.

Industry: Investigated for its potential as a natural wood preservative due to its antifungal properties.

作用机制

Target of Action

Obtusastyrene, also known as 4-Cinnamylphenol, is a natural phenolic compound It has been reported to exhibit antimicrobial properties , suggesting that its targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It is known to have antimicrobial properties , which suggests that it may interact with microbial cells, possibly disrupting their cell walls or inhibiting essential enzymes, leading to their death

Biochemical Pathways

Given its antimicrobial properties , it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production. More research is needed to identify the specific pathways affected.

Result of Action

Its antimicrobial properties suggest that it may lead to the death of microbial cells . This could result from the disruption of cell walls, inhibition of essential enzymes, or interference with vital biochemical pathways. More research is needed to confirm these effects and discover any additional ones.

生化分析

Biochemical Properties

Obtusastyrene plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, Obtusastyrene has been shown to inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus at concentrations as low as 25 μg/ml . The compound’s antimicrobial activity is not significantly affected by pH changes, making it a stable agent in different environments . Obtusastyrene’s interactions with microbial cell membranes likely disrupt their integrity, leading to cell death.

Cellular Effects

Obtusastyrene affects various types of cells and cellular processes. It has been observed to inhibit the growth of gram-positive bacteria, yeasts, and molds by disrupting their cell membranes . This disruption leads to leakage of cellular contents and ultimately cell death. In addition to its antimicrobial effects, Obtusastyrene may influence cell signaling pathways and gene expression, although specific details on these effects are still under investigation. The compound’s ability to inhibit microbial growth suggests it could be a valuable tool in controlling infections and contamination.

Molecular Mechanism

The molecular mechanism of Obtusastyrene involves its interaction with microbial cell membranes. By integrating into the lipid bilayer, Obtusastyrene disrupts membrane integrity, leading to increased permeability and leakage of cellular contents This disruption is likely due to the compound’s phenolic structure, which allows it to interact with lipid molecules Additionally, Obtusastyrene may inhibit specific enzymes involved in cell wall synthesis, further contributing to its antimicrobial effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Obtusastyrene have been observed to change over time. The compound remains stable and retains its antimicrobial activity over a range of pH levels . Prolonged exposure to Obtusastyrene may lead to the development of resistance in some microbial populations. Studies have shown that Obtusastyrene can maintain its effectiveness for extended periods, making it a reliable antimicrobial agent for laboratory use. Long-term effects on cellular function and potential degradation products are still being studied.

Dosage Effects in Animal Models

The effects of Obtusastyrene vary with different dosages in animal models. At low concentrations, Obtusastyrene effectively inhibits microbial growth without causing significant toxicity to the host organism At higher doses, the compound may exhibit toxic effects, including damage to host tissues and organs Threshold effects have been observed, where a minimal effective concentration is required to achieve antimicrobial activity

Metabolic Pathways

Obtusastyrene is involved in several metabolic pathways, primarily related to its degradation and utilization by microorganisms. The compound is metabolized by aerobic bacteria through pathways that involve the oxidation of its vinyl side chain to produce phenylacetic acid . Enzymes such as styrene monooxygenase and phenylacetaldehyde dehydrogenase play crucial roles in this process. The metabolic flux and levels of metabolites produced during Obtusastyrene degradation can vary depending on the microbial species and environmental conditions.

Transport and Distribution

Within cells and tissues, Obtusastyrene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily integrate into cell membranes and accumulate in lipid-rich regions . Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of Obtusastyrene across cellular membranes. The distribution of Obtusastyrene within tissues can influence its antimicrobial effectiveness and potential toxicity.

Subcellular Localization

Obtusastyrene’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is likely to localize in lipid-rich regions such as cell membranes and lipid droplets Post-translational modifications and targeting signals may direct Obtusastyrene to specific cellular compartments, where it can exert its antimicrobial effects

准备方法

Synthetic Routes and Reaction Conditions

Obtusastyrene can be synthesized through a palladium-catalyzed para-selective allylation of phenols. This method involves the use of simple, inactivated allylic alcohols as allylating coupling partners. The reaction is highly regioselective and can be performed in open-air under mild conditions. This strategy allows for the direct synthesis of obtusastyrene without the need for protecting groups or activated coupling agents .

Industrial Production Methods

The industrial production of obtusastyrene is not well-documented, but it is likely that similar synthetic routes involving palladium-catalyzed reactions are employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic process.

化学反应分析

Types of Reactions

Obtusastyrene undergoes various chemical reactions, including:

Oxidation: Obtusastyrene can be oxidized to form quinones, which are compounds with significant biological activity.

Substitution: Substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones

Reduction: Dihydro-obtusastyrene

Substitution: Various phenolic derivatives

相似化合物的比较

Similar Compounds

Dihydro-obtusastyrene: A reduced form of obtusastyrene with similar antimicrobial properties.

Obtusaquinone: An oxidized derivative of obtusastyrene with significant biological activity.

Lapachol: Another phenolic compound with antimicrobial properties, isolated from Tabebuia guayacan.

Uniqueness

Obtusastyrene is unique due to its potent antimicrobial activity and its ability to be synthesized through a regioselective allylation process

属性

IUPAC Name |

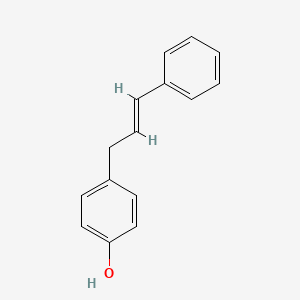

4-[(E)-3-phenylprop-2-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPGXIGIEYOFEX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24126-82-7, 21148-30-1 | |

| Record name | Obtusastyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusastyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Obtusastyrene relate to its activity?

A2: As a cinnamylphenol, Obtusastyrene's structure plays a key role in its activity. The phenolic moiety is likely involved in interactions with bacterial cell walls and membranes, leading to cell disruption. [] Further research exploring Structure-Activity Relationships (SAR) is needed to fully understand the contributions of specific structural features to its antimicrobial potency and selectivity.

Q2: Does the pH of the environment impact the effectiveness of Obtusastyrene?

A3: Research indicates that the antimicrobial activity of Obtusastyrene remains relatively stable across a pH range of 3 to 8. [] This suggests that its mechanism of action is not significantly influenced by pH within this range.

Q3: What is the solubility of Obtusastyrene in different solvents?

A4: Obtusastyrene shows good solubility in organic solvents like acetone, alcohol, and olive oil. Its solubility in water is more limited, reaching approximately 34 μg/ml. [] This solubility profile may influence its formulation and potential applications.

Q4: Are there any natural sources for Obtusastyrene?

A5: Yes, Obtusastyrene is a naturally occurring compound found in the heartwood of Dalbergia obtusa, a tropical hardwood tree. [, ] Its presence in this wood species contributes to the natural durability and resistance to biodeterioration.

Q5: Have there been any studies on the use of Obtusastyrene for wood preservation?

A6: Research has investigated the efficacy of Obtusastyrene as a wood preservative against common wood decay fungi. While it showed some effectiveness against brown-rot fungi, higher concentrations were needed for significant protection, potentially limiting its practical application in this area. []

Q6: Has the synthesis of Obtusastyrene been achieved?

A7: Yes, efficient synthetic routes for Obtusastyrene have been developed. One notable approach utilizes a palladium-catalyzed para-selective allylation of phenols, offering a direct and environmentally friendly method for its production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)

![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)

![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)